molecular formula C8H10N2O3 B15364762 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

Cat. No.: B15364762
M. Wt: 182.18 g/mol
InChI Key: QXTLGSTYLITQOX-UHFFFAOYSA-N
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Description

4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyrazine derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce reduced pyrazine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antioxidant properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications. It has been studied for its effects on various biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound is structurally similar but lacks the isopropyl group.

  • 4-(Benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound has a benzyloxy group instead of the isopropyl group.

Uniqueness: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and biological activity.

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Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-oxo-4-propan-2-ylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5(2)10-4-3-9-6(7(10)11)8(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

QXTLGSTYLITQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C(C1=O)C(=O)O

Origin of Product

United States

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